molecular formula C13H8BrClN2 B077485 2-(2-bromophenyl)-6-chloro-1H-benzimidazole CAS No. 14225-83-3

2-(2-bromophenyl)-6-chloro-1H-benzimidazole

Cat. No. B077485
CAS RN: 14225-83-3
M. Wt: 307.57 g/mol
InChI Key: JJFNHTWNUMDUHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those with bromophenyl groups, often involves reactions of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. For instance, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to afford 1-substituted benzimidazoles, highlighting a general method for synthesizing substituted benzimidazoles including 2-(2-bromophenyl)-6-chloro-1H-benzimidazole derivatives (Lygin & Meijere, 2009).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 2-(2-bromophenyl)-6-chloro-1H-benzimidazole, is characterized by the presence of a benzimidazole core, where the nitrogen atoms and the substituted phenyl groups play a crucial role in defining their chemical behavior and interactions. X-ray crystallography and NMR spectroscopy are typically used to elucidate their structure, demonstrating how substituents affect the compound's overall geometry and electronic configuration (Dao et al., 2017).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions, influenced by the nature of their substituents. The bromo and chloro groups in 2-(2-bromophenyl)-6-chloro-1H-benzimidazole can partake in cross-coupling reactions, serve as activating groups for further functionalization, and influence the compound’s reactivity towards different reagents (Insuasty et al., 2002).

Physical Properties Analysis

The physical properties of 2-(2-bromophenyl)-6-chloro-1H-benzimidazole, such as melting point, solubility, and crystal structure, are significantly affected by its molecular structure. The presence of halogen atoms contributes to its polarity, solubility in various organic solvents, and crystalline form, which can be analyzed through spectroscopy and crystallography methods to understand its behavior in different environments (Ghani & Mansour, 2012).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity, of 2-(2-bromophenyl)-6-chloro-1H-benzimidazole, are influenced by the benzimidazole core and the attached substituents. These properties determine the compound's role in chemical syntheses, its behavior as an intermediate in organic reactions, and its interaction with biological targets. Studies focusing on substituted benzimidazoles provide insights into their potential applications based on their chemical behavior (Yagupolskii & Fedyuk, 2000).

Scientific Research Applications

Synthesis and Structural Analysis

  • Benzimidazole compounds, including those substituted at the 2-position with bromophenyl groups, have been synthesized and analyzed for their crystal structures using X-ray single crystal diffractometry. These studies contribute to our understanding of molecular conformations and intermolecular interactions, which are crucial for the design of potential antitumor drugs (Hranjec, Pavlović, & Karminski-Zamola, 2009).
  • The synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide demonstrates the versatility of this class of compounds in chemical synthesis, providing moderate to good yields of benzimidazole derivatives under CuI catalysis (Lygin & Meijere, 2009).

Antimicrobial and Antifungal Activities

  • Novel benzimidazole derivatives have shown significant antifungal activities, highlighting their potential as fungicides. This includes compounds synthesized from 1-bromo-2,4-dinitrobenzene, which exhibited potential activity against various strains of Candida (Ahmadi & Nahri-Niknafs, 2011).
  • Synthesized benzimidazole derivatives have also displayed antimicrobial activity, suggesting their use in combating microbial infections. This underlines the importance of benzimidazole compounds in developing new antimicrobial agents (Goudgaon & Basha, 2011).

Potential in Anticancer Research

  • A series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives were synthesized and evaluated as potential anticancer agents. Notably, one compound showed significant cytotoxicity against the A549 cell line, highlighting the potential of benzimidazole derivatives in cancer treatment (Romero-Castro et al., 2011).

Corrosion Inhibition

  • Benzimidazole derivatives have been studied for their corrosion inhibition properties, particularly for Cu-Ni alloys in HCl solution. This research has practical implications for protecting heat exchanger tubing materials in multistage flash desalination plants, showcasing the versatility of benzimidazole compounds beyond biomedical applications (Onyeachu et al., 2020).

Safety And Hazards

This involves understanding the toxicological properties of the compound. It includes its LD50, safety precautions to be taken while handling it, its hazards to the environment, and first aid measures in case of exposure.


Future Directions

This involves discussing potential future research directions or applications of the compound. It could involve its use in the synthesis of other compounds, its potential therapeutic uses, or its role in industrial processes.


properties

IUPAC Name

2-(2-bromophenyl)-6-chloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2/c14-10-4-2-1-3-9(10)13-16-11-6-5-8(15)7-12(11)17-13/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFNHTWNUMDUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587627
Record name 2-(2-Bromophenyl)-6-chloro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromophenyl)-6-chloro-1H-benzimidazole

CAS RN

14225-83-3
Record name 2-(2-Bromophenyl)-6-chloro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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